N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine
Description
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine is an organic compound that features a complex structure with a chlorinated nitrophenyl group attached to a butan-1-amine backbone
Properties
IUPAC Name |
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-4-7-14(2)9-10-8-11(13)5-6-12(10)15(16)17/h5-6,8H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATXEZYQSWCASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine typically involves multiple steps. One common method includes the alkylation of N-methylbutan-1-amine with a chlorinated nitrophenyl derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Amino derivatives
Reduction: Hydroxylated derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-nitrophenol
- 5-chloro-2-nitropyridine
- N-[(4-nitrophenyl)methyl]-N-methylbutan-1-amine
Uniqueness
N-[(5-chloro-2-nitrophenyl)methyl]-N-methylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chlorine atom on the phenyl ring allows for diverse chemical modifications and potential biological activities.
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